N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c1-14-24-20(11-21(25-14)28-9-8-23-12-28)26-16-3-5-17(6-4-16)27-22(29)15-2-7-18-19(10-15)31-13-30-18/h2-12H,13H2,1H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCNRBGOZXMQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide, is a derivative of imidazole. Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For example, some imidazole derivatives have been reported to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms. This suggests that the compound may act by modulating the activity of key proteins or enzymes involved in these processes.
Biochemical Pathways
The compound’s action is likely to affect various biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in bacterial quorum sensing, it could affect the production of virulence factors and the development of antibiotic resistance. If it targets enzymes involved in inflammation or tumor growth, it could affect the pathways involved in these processes.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would significantly impact its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents due to the polar nature of the imidazole ring. This suggests that the compound could have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits bacterial quorum sensing, it could reduce the production of virulence factors and increase the susceptibility of bacteria to antibiotics. If it targets enzymes involved in inflammation or tumor growth, it could reduce inflammation or inhibit tumor growth.
Biological Activity
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Imidazole and Pyrimidine Rings : Known for their roles in biological systems, these structures are often associated with enzyme interactions.
- Benzo[d][1,3]dioxole Moiety : This component may enhance the compound's binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. Its mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures to this compound show promising results against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6 | HCT-15 | 0.080 - 0.200 | Tubulin polymerization inhibition |
| Compound 7 | HeLa | 0.100 - 0.200 | Apoptosis induction |
| Nocodazole | A549 | 1.99 | Standard tubulin inhibitor |
These findings suggest that the compound may exhibit similar or enhanced potency against cancer cells due to its structural characteristics.
The primary mechanism of action for this compound appears to be through the disruption of microtubule dynamics:
- Inhibition of Tubulin Polymerization : The compound binds to tubulin, preventing its polymerization into microtubules.
- Induction of Apoptosis : By disrupting normal cell cycle progression, it leads to programmed cell death in cancer cells.
- Cell Cycle Arrest : Accumulation of cells in the G2/M phase has been observed when treated with similar compounds.
Case Studies
Several studies have evaluated the efficacy of compounds related to this compound:
Study 1: Imidazole Derivatives as Anticancer Agents
A comprehensive review highlighted the anticancer properties of imidazole derivatives, noting that certain compounds exhibited IC50 values as low as 80 nM against various cancer cell lines (e.g., HCT-15 and HeLa). These findings support the potential effectiveness of structurally similar compounds in targeting cancer cells effectively .
Study 2: Mechanistic Insights into Tubulin Inhibition
Research demonstrated that certain imidazole-based compounds could inhibit tubulin polymerization more effectively than traditional agents like colchicine. This study emphasized the importance of specific substitutions on the imidazole ring affecting potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound A: N-(4-((6-(1H-Imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide ()
- Structural difference : Replaces benzo[d][1,3]dioxole-carboxamide with a 4-(trifluoromethoxy)benzenesulfonamide group.
- Impact: Lipophilicity: The trifluoromethoxy group increases lipophilicity (ClogP estimated +1.5 vs. Binding interactions: Sulfonamide may engage in stronger hydrogen bonding with basic residues (e.g., lysine) compared to carboxamide.
- Molecular weight : 490.5 g/mol vs. ~470 g/mol (estimated for target compound) .
Compound B: N-(4-guanidino-3-((4-(trifluoromethyl)benzyl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide ()
- Structural difference: Substitutes pyrimidine-imidazole with a guanidino group and trifluoromethylbenzyloxy side chain.
- Impact: Bioactivity: The guanidino group enhances basicity (pKa ~12.5), favoring interactions with acidic targets (e.g., phosphatases). Demonstrated anti-trypanosomal activity in analogs . Solubility: High polarity from guanidino may improve solubility in polar solvents.
Heterocyclic Core Replacements
Compound C: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural difference : Pyrazolo[3,4-d]pyrimidine core replaces pyrimidine-imidazole.
- Impact: Kinase selectivity: Pyrazolopyrimidine scaffolds are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). Molecular weight: 589.1 g/mol (higher than target compound), which may limit blood-brain barrier penetration .
Compound D: N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide ()
- Structural difference : Thiazole replaces pyrimidine-imidazole; adds methoxybenzyl group.
- Impact :
Physicochemical and Pharmacokinetic Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
